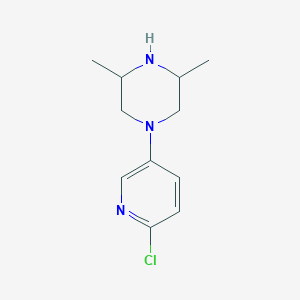
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine
Overview
Description
The compound “1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The compound also contains a 6-chloropyridin-3-yl group, which is a common moiety in agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of piperazines and pyridines. Piperazines are known for their two nitrogen atoms and pyridines for their aromaticity and ability to participate in pi-stacking interactions .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The 6-chloropyridin-3-yl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Piperazines are generally polar and capable of forming hydrogen bonds, while pyridines are aromatic and relatively stable .Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
Research has focused on novel synthesis methods and identifying pharmaceutical impurities in drugs like omeprazole, a proton pump inhibitor. Novel synthesis processes aim to improve yield and simplicity in drug production, with implications for enhancing the quality and efficiency of pharmaceutical manufacturing (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Inhibitors of Coagulation Factor Xa
The design of small-molecule inhibitors of coagulation Factor Xa has been a significant area of research, targeting the development of antithrombotic agents. This work includes the systematic development of inhibitors that demonstrate potent, orally bioavailable properties with selectivity against other serine proteases, potentially offering new therapeutic options for conditions requiring anticoagulation (Pauls, Ewing, & Choi-Sledeski, 2001).
Bioactive Diketopiperazines
Diketopiperazines (DKPs) represent another area of focus, showcasing bioactive diversity and potential in drug discovery. These compounds, derived from amino acids, have demonstrated a range of bioactivities, including anti-tumor, neuroprotective, and metabolic regulatory effects. The structural versatility of DKPs underlines their potential in medicinal chemistry and pharmacology (Wang, Wang, Ma, & Zhu, 2013).
Future Directions
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGIKTJUTOBGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



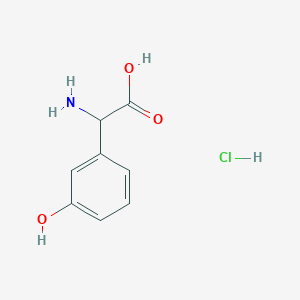
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)
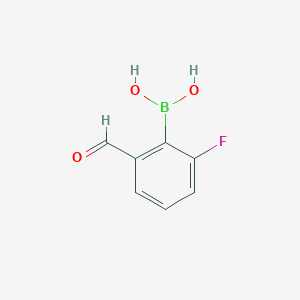
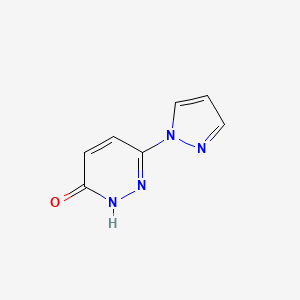
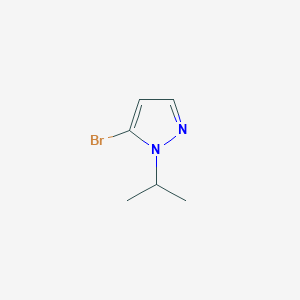
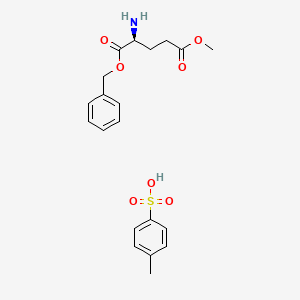
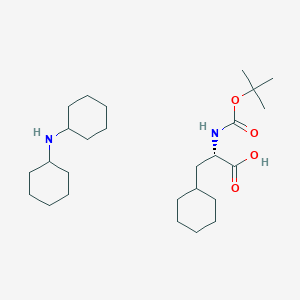
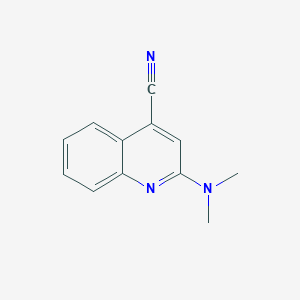
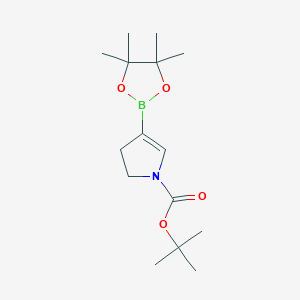
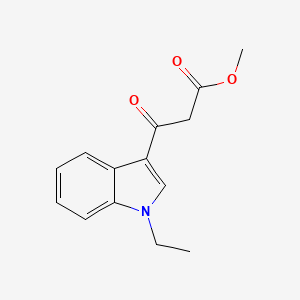
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
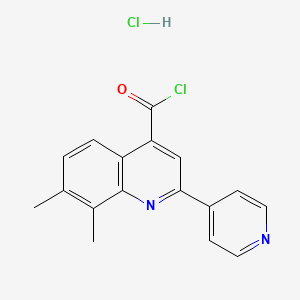
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)